5,11-Dimethylchrysene
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Overview
Description
5,11-Dimethylchrysene is an organic compound with the chemical formula C20H16. It is a polycyclic aromatic hydrocarbon (PAH) and is classified as a carcinogen by the International Agency for Research on Cancer (IARC). This compound is widely used in scientific research, particularly in the field of environmental toxicology.
Mechanism Of Action
The mechanism of action of 5,11-Dimethylchrysene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause damage to cellular structures such as DNA and proteins. This damage can lead to mutations and other cellular abnormalities that can contribute to the development of cancer.
Biochemical And Physiological Effects
Studies have shown that exposure to 5,11-Dimethylchrysene can cause a range of biochemical and physiological effects in living organisms. These effects include oxidative stress, inflammation, and DNA damage. In animal studies, exposure to this compound has been shown to cause tumors in various organs including the liver, lung, and skin.
Advantages And Limitations For Lab Experiments
One advantage of using 5,11-Dimethylchrysene in lab experiments is that it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. This makes it a useful tool for studying the effects of 5,11-Dimethylchrysenes on living organisms. However, one limitation is that it is a carcinogen and therefore requires careful handling and disposal to avoid exposure to researchers.
Future Directions
There are many future directions for research on 5,11-Dimethylchrysene and other 5,11-Dimethylchrysenes. One area of interest is the development of new methods for detecting and measuring 5,11-Dimethylchrysenes in the environment. Another area of research is the development of new treatments for 5,11-Dimethylchrysene-related diseases such as cancer. Additionally, further studies are needed to fully understand the mechanisms of 5,11-Dimethylchrysene toxicity and to identify ways to prevent or mitigate the harmful effects of these compounds on living organisms.
Synthesis Methods
The synthesis of 5,11-Dimethylchrysene involves the reaction of 1,2,3-trimethylbenzene with maleic anhydride in the presence of a catalyst such as aluminum chloride or boron trifluoride. The resulting product is then further processed to obtain the pure form of 5,11-Dimethylchrysene.
Scientific Research Applications
5,11-Dimethylchrysene is commonly used in scientific research to study the effects of 5,11-Dimethylchrysenes on living organisms. It is particularly useful in environmental toxicology studies as it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. Scientists use this compound to investigate the mechanisms of 5,11-Dimethylchrysene toxicity and to develop methods for detecting and measuring 5,11-Dimethylchrysenes in the environment.
properties
CAS RN |
14207-78-4 |
---|---|
Product Name |
5,11-Dimethylchrysene |
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-3-6-10-18(15)20-14(2)12-16-8-4-5-9-17(16)19(13)20/h3-12H,1-2H3 |
InChI Key |
XNZPTUHWIUJQKB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
Other CAS RN |
14207-78-4 |
synonyms |
5,11-dimethylchrysene |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.